4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Description
Chemical Structure and Properties The compound 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine (CAS: 14393-77-2; molecular formula: C₉H₁₁N₅O) features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 6 with a morpholine moiety.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O/c11-10(12,13)9-15-14-7-1-2-8(16-18(7)9)17-3-5-19-6-4-17/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCWRNBMVRJYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the multi-component reaction mentioned above suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyridazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the triazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Inhibition of Bromodomains
Recent studies have identified derivatives of the triazolo-pyridazine scaffold as potential inhibitors of bromodomain-containing proteins, particularly BRD4. These proteins are implicated in various cancers and inflammatory diseases due to their role in regulating gene expression through acetylated lysine recognition. The compound has shown promising micromolar IC50 values in inhibiting BRD4, suggesting its potential as a lead compound for developing anti-cancer therapeutics .
Antiviral Activity
Research indicates that compounds containing the triazolo-pyridazine structure exhibit antiviral properties. For instance, derivatives have been tested against several viral strains, showing efficacy in inhibiting viral replication. The mechanism is believed to involve interference with viral entry or replication processes, although specific pathways remain under investigation.
Neuroprotective Effects
There is emerging evidence that the compound may possess neuroprotective properties. Studies have suggested that it could mitigate neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is required to elucidate the exact mechanisms involved.
Case Study 1: BRD4 Inhibition
In a study aimed at discovering new BRD4 inhibitors, derivatives of 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine were synthesized and screened using AlphaScreen assays. Several compounds demonstrated significant inhibitory activity against BRD4 with IC50 values in the low micromolar range. Structural analysis via X-ray crystallography revealed key interactions between the inhibitors and the bromodomain's binding site, providing insights for further optimization .
Case Study 2: Antiviral Screening
A series of antiviral assays were conducted using modified versions of the triazolo-pyridazine derivative against influenza and HIV viruses. The results indicated that certain modifications enhanced antiviral activity significantly compared to the parent compound. The study highlighted the importance of structural diversity in optimizing pharmacological profiles for antiviral applications.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly enhances the compound’s physicochemical properties, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways vary depending on the specific application but often involve inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is versatile, with substitutions at positions 3 and 6 significantly altering biological activity. Key analogs include:
Pharmacological and Physicochemical Properties
Key Advantages of the Target Compound
Selectivity : Superior BRD4 selectivity over other bromodomains compared to indole-substituted analogs (e.g., compound 9 in ) .
Synthetic Efficiency : Higher yields and milder reaction conditions than sulfanyl or pyrrolidine derivatives .
Drug-Likeness : Absence of PAINs motifs and favorable ADME properties (e.g., CNS permeability predicted via QSAR models) .
Biological Activity
The compound 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.22 g/mol. The structure includes a morpholine ring linked to a triazolo-pyridazine moiety, which is key to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds promising candidates for drug development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Antimicrobial | Effective against various pathogens | , |
| Anti-inflammatory | Modulation of inflammatory pathways |
Anticancer Activity
One significant study demonstrated that derivatives of triazolo-pyridazines showed potent activity against cancer cell lines. For instance, a derivative similar to our compound exhibited an EC50 value of 0.005 µM against c-Met kinases, which are often overexpressed in cancers such as non-small cell lung cancer (NSCLC) and renal cancer. This suggests potential for the development of targeted therapies using this scaffold .
Antimicrobial Properties
In another study focused on Cryptosporidium parvum , a related triazolopyridazine compound was found to have an EC50 of 0.17 µM. The research highlighted the importance of the triazole ring in maintaining potency against this pathogen while minimizing cytotoxicity . These findings support the hypothesis that modifications to the triazolo-pyridazine structure can enhance antimicrobial efficacy.
Inflammatory Response Modulation
The anti-inflammatory potential of triazolo-pyridazines has also been explored. Compounds structurally related to our target have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting they may be beneficial in treating conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in substituents on the triazolo-pyridazine ring significantly affect biological activity. For instance:
- Trifluoromethyl Substitution : Enhances potency due to increased electron-withdrawing effects.
- Morpholine Ring : Contributes to solubility and bioavailability.
These modifications can lead to improved pharmacokinetic profiles and selectivity towards specific biological targets.
Q & A
Q. What are the optimized synthetic routes for 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine, and how is purity ensured?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example, triazolopyridazine cores are functionalized via nucleophilic substitution or transition metal-catalyzed cross-coupling. Key steps include:
- Morpholine ring introduction : Reacting 6-chloro-triazolopyridazine derivatives with morpholine under basic conditions (e.g., NaH in DMF) .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by HPLC .
- Characterization : / NMR for structural confirmation, elemental analysis for composition, and mass spectrometry for molecular weight validation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : NMR (400–600 MHz) identifies proton environments (e.g., trifluoromethyl and morpholine signals at δ 3.6–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] with <5 ppm error) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity; mobile phases often use acetonitrile/water gradients .
Advanced Research Questions
Q. How does this compound act as a bivalent BET inhibitor, and what advantages does this mechanism offer?
The compound binds two bromodomains (BD1 and BD2) of BRD4 simultaneously, enhancing inhibitory potency by avidity effects. Bivalent binding improves cellular efficacy (e.g., IC <10 nM in MYC suppression assays) and prolongs target engagement compared to monovalent inhibitors .
Q. What structure-activity relationship (SAR) insights guide the optimization of triazolopyridazine-based BET inhibitors?
Key SAR findings include:
- Trifluoromethyl group : Enhances hydrophobic interactions with the BRD4 acetyl-lysine binding pocket .
- Morpholine substitution : Improves solubility and pharmacokinetics (e.g., logP reduction from 4.2 to 3.1) .
- Piperidine linkers : Adjusting spacer length (e.g., ethyl vs. propyl) balances potency and metabolic stability .
Q. Which in vivo models validate the compound’s antitumor efficacy, and what endpoints are measured?
- Xenograft models : Subcutaneous implantation of MYC-driven tumors (e.g., MV4-11 leukemia) in immunodeficient mice.
- Endpoints : Tumor volume reduction (caliper measurements), pharmacodynamic markers (e.g., c-MYC mRNA suppression via qRT-PCR), and survival analysis .
Q. How is computational chemistry applied to predict binding modes and optimize interactions with BRD4?
- Molecular docking : Glide or AutoDock Vina simulates compound placement in the BRD4 acetyl-lysine pocket, prioritizing poses with hydrogen bonds to Asn140 and π-stacking with Trp81 .
- Free energy perturbation (FEP) : Quantifies the impact of substituent changes (e.g., -CF vs. -CH) on binding affinity .
Q. What strategies are used to mitigate off-target toxicity during preclinical development?
- Selectivity profiling : Counter-screening against non-BET bromodomains (e.g., BRD7/9) and kinases .
- CYP inhibition assays : Assess metabolic interference using human liver microsomes (e.g., CYP3A4/2D6 inhibition <50% at 10 µM) .
Methodological Considerations
Q. How are derivative libraries constructed for SAR exploration?
- Chemical similarity tools : Platforms like Mcule (https://mcule.com ) identify analogs with >80% similarity to the parent scaffold .
- Parallel synthesis : Automated amide couplings (e.g., HATU/DIPEA) or Suzuki-Miyaura reactions diversify the triazolopyridazine core .
Q. What in vitro assays quantify target engagement and cellular potency?
- BRD4 binding : Fluorescence polarization (FP) using FITC-labeled histone peptides (K <100 nM) .
- Antiproliferative activity : CellTiter-Glo® assays in leukemia cell lines (e.g., IC <100 nM in HL-60) .
Q. How are pharmacokinetic (PK) parameters optimized for in vivo studies?
- Lipophilicity adjustment : Introducing polar groups (e.g., morpholine) lowers logD from 2.8 to 1.9, improving aqueous solubility .
- Plasma stability : Incubation in mouse/human plasma (37°C, 1 hr) confirms <20% degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
